molecular formula C17H17N3O3S B2782306 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-82-7

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2782306
CAS No.: 443671-82-7
M. Wt: 343.4
InChI Key: MDLFDUPZBQADHQ-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its complex structure, which includes a pyrido[2,3-d]pyrimidine core, a sulfanylidene group, and a 3,4-dimethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidine core, which can be achieved through the Gould–Jacobs reaction. This involves the cyclization of an appropriate aminopyrimidine with a β-ketoester under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidine ring or the sulfanylidene group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has been studied for its potential as a bioactive molecule. It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one lies in its combination of a pyrido[2,3-d]pyrimidine core with a sulfanylidene group and a 3,4-dimethoxyphenyl ethyl side chain. This unique structure contributes to its distinct chemical reactivity and broad spectrum of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-13-6-5-11(10-14(13)23-2)7-9-20-16(21)12-4-3-8-18-15(12)19-17(20)24/h3-6,8,10H,7,9H2,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLFDUPZBQADHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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